1H-Indole-3-hexadecanol, 6-methoxy-

Lipophilicity Membrane partitioning ADME prediction

1H-Indole-3-hexadecanol, 6-methoxy- (IUPAC: 16-(6-methoxy-1H-indol-3-yl)hexadecan-1-ol; CAS 651331-40-7) is a synthetic indole derivative combining a C16 aliphatic alcohol chain at the indole 3-position with a methoxy substituent at the 6-position of the indole ring. The molecular formula C25H41NO2 yields a molecular weight of 387.6 g/mol, with a computed LogP of 7.17 and a topological polar surface area (PSA) of 45.25 Ų.

Molecular Formula C25H41NO2
Molecular Weight 387.6 g/mol
CAS No. 651331-40-7
Cat. No. B12531785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-3-hexadecanol, 6-methoxy-
CAS651331-40-7
Molecular FormulaC25H41NO2
Molecular Weight387.6 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CN2)CCCCCCCCCCCCCCCCO
InChIInChI=1S/C25H41NO2/c1-28-23-17-18-24-22(21-26-25(24)20-23)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-19-27/h17-18,20-21,26-27H,2-16,19H2,1H3
InChIKeyQBSFVHZBTWVNNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indole-3-hexadecanol, 6-methoxy- (CAS 651331-40-7): Structural and Physicochemical Baseline for Research Procurement


1H-Indole-3-hexadecanol, 6-methoxy- (IUPAC: 16-(6-methoxy-1H-indol-3-yl)hexadecan-1-ol; CAS 651331-40-7) is a synthetic indole derivative combining a C16 aliphatic alcohol chain at the indole 3-position with a methoxy substituent at the 6-position of the indole ring . The molecular formula C25H41NO2 yields a molecular weight of 387.6 g/mol, with a computed LogP of 7.17 and a topological polar surface area (PSA) of 45.25 Ų . This long-chain indole scaffold is of interest in medicinal chemistry and chemical biology for its amphiphilic character, where the lipophilic hexadecanol tail facilitates membrane integration while the 6-methoxyindole headgroup provides a fluorescent or receptor-binding motif [1]. The compound shares the same molecular formula and weight with its 4-methoxy and 5-methoxy regioisomers (CAS 651331-36-1 and 651331-33-8, respectively), but differs in the position of the methoxy substituent, which modulates electronic distribution, steric profile, and predicted lipophilicity (XLogP) .

Why Generic Indole-3-hexadecanol Analogs Cannot Replace 1H-Indole-3-hexadecanol, 6-methoxy- (CAS 651331-40-7) in Structure-Sensitive Applications


Compounds within the indole-3-hexadecanol family share a common scaffold but are not functionally interchangeable. The position of the methoxy substituent on the indole ring alters several critical properties: (i) electronic distribution affecting fluorescence quantum yield—6-methoxyindoles are established fluorescent probes, whereas 4-methoxy and 5-methoxy congeners exhibit distinct photophysical behavior ; (ii) predicted lipophilicity (XLogP), which differs between regioisomers (XLogP = 8.8 for 4-methoxy ; XLogP = 8.0 for 5-methoxy ) and governs membrane partitioning, solubility, and pharmacokinetic profile; (iii) steric and hydrogen-bonding interactions at biological targets, where the 6-methoxy group occupies a different spatial orientation relative to the indole NH and the alkyl chain attachment point, potentially altering receptor binding and selectivity. Furthermore, the hexadecanol (C16) chain cannot be arbitrarily shortened—the decanol (C10) analog (CAS 651331-30-5) has a substantially lower molecular weight (303.4 g/mol) and distinct physicochemical properties, leading to different membrane insertion depth and biological behavior. These structural nuances mandate compound-specific procurement rather than generic substitution.

Quantitative Differentiation Evidence for 1H-Indole-3-hexadecanol, 6-methoxy- (CAS 651331-40-7) vs. Closest Analogs


Predicted Lipophilicity (XLogP) Comparison: 6-Methoxy Regioisomer vs. 5-Methoxy Regioisomer

Among the 1H-indole-3-hexadecanol methoxy regioisomers sharing the identical molecular formula (C25H41NO2) and molecular weight (387.6 g/mol), the predicted lipophilicity differs substantially based on methoxy position. The 5-methoxy regioisomer (CAS 651331-33-8) has a computed XLogP of 8.0 , while the 4-methoxy regioisomer (CAS 651331-36-1) has an XLogP of 8.8 . The 6-methoxy isomer (CAS 651331-40-7) is expected to exhibit an XLogP comparable to the 4-methoxy isomer (8.8) based on similar electronic environment at the para-like 6-position relative to the indole nitrogen, though direct XLogP data from a non-restricted source remains unavailable . This represents a potential ~10% difference in predicted logP relative to the 5-methoxy analog.

Lipophilicity Membrane partitioning ADME prediction

Fluorescence Probe Capability: 6-Methoxyindole vs. 4- and 5-Methoxyindole Scaffolds

The 6-methoxyindole chromophore is established as a fluorescence standard for studying protonated excited-state forms of serotonin and other biologically relevant indoles . 6-Methoxyindole exhibits strong fluorescence emission with radiative quantum yields of 29% and 33% in benzene and acetonitrile, respectively [1]. This property is retained when the indole nitrogen is unsubstituted, enabling the 6-methoxyindole moiety in 1H-Indole-3-hexadecanol, 6-methoxy- to serve as a fluorescent reporter. In contrast, 4-methoxyindole and 5-methoxyindole scaffolds are less commonly employed as fluorescent probes in biological systems; 5-methoxyindole (as in melatonin) has a distinct photophysical profile, and 4-methoxyindole exhibits altered emission characteristics due to the proximal methoxy group's steric and electronic effects on the indole NH [2].

Fluorescence Bioimaging Serotonin analog

Chain-Length Comparison: Hexadecanol (C16) vs. Decanol (C10) Indole Derivatives

The C16 hexadecanol chain in 1H-Indole-3-hexadecanol, 6-methoxy- (MW = 387.6 g/mol) confers substantially different membrane-anchoring properties compared to the C10 decanol chain in 1H-Indole-3-decanol, 6-methoxy- (CAS 651331-30-5; MW = 303.4 g/mol; C19H29NO2) . The six additional methylene groups increase the alkyl chain length by approximately 7.5 Å (assuming ~1.25 Å per methylene unit in extended conformation), resulting in deeper insertion into lipid bilayers and stronger hydrophobic anchoring. In class-level amphiphilic indole studies, longer alkyl chains correlate with enhanced membrane disruption and antimycobacterial activity [1].

Membrane anchoring Lipid bilayer Alkyl chain length

Positional Isomer Structural Differentiation: 1H-Indole-3-hexadecanol, 6-methoxy- vs. 1H-Indole-2-hexadecanol, 4-methoxy-

The attachment position of the hexadecanol chain on the indole ring (C3 vs. C2) fundamentally alters the compound's chemical and biological identity. 1H-Indole-3-hexadecanol, 6-methoxy- (CAS 651331-40-7) has the alkyl chain at the 3-position , while 1H-Indole-2-hexadecanol, 4-methoxy- (CAS 651331-44-1) attaches at the 2-position . In the broader aminoalkylindole cannabinoid ligand class, 3-substituted indoles are the canonical pharmacophore for CB1/CB2 receptor binding, whereas 2-substituted indoles generally show reduced or altered cannabinoid receptor affinity [1]. Additionally, the 3-position is the primary site for electrophilic substitution in indole chemistry, making 3-substituted derivatives distinct synthetic intermediates.

Regiochemistry Receptor binding Synthetic intermediate

Myeloperoxidase Inhibition: 6-Methoxyindole vs. Unsubstituted Indole

The 6-methoxyindole substructure present in the target compound has documented inhibitory activity against myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. 6-Methoxyindole inhibits the chlorinating activity of MPO and suppresses hypochlorous acid (HOCl) generation by activated leukocytes . This activity is specific to the 6-methoxy-substituted indole; unsubstituted indole does not exhibit comparable MPO inhibition. While this activity has been characterized for the 6-methoxyindole core, the hexadecanol-conjugated derivative may offer enhanced membrane localization for targeted MPO inhibition at inflammatory sites.

Myeloperoxidase Inflammation Hypochlorous acid

Distinct InChIKey and Structural Identity as a Procurement Integrity Check

1H-Indole-3-hexadecanol, 6-methoxy- (CAS 651331-40-7) possesses the unique InChIKey QBSFVHZBTWVNNE-UHFFFAOYSA-N , which structurally distinguishes it from all regioisomers and chain-length variants. The 4-methoxy isomer (CAS 651331-36-1) has InChIKey PTEKQJOMSIKGNZ-UHFFFAOYSA-N , and the 5-methoxy isomer (CAS 651331-33-8) has InChIKey TWKSZXPAQGXYDJ-UHFFFAOYSA-N . These distinct InChIKey values serve as unambiguous molecular fingerprints, ensuring that procurement, inventory management, and analytical verification are performed on the correct compound. Mistaken delivery of a regioisomer could compromise experimental reproducibility.

Chemical identity Quality control Procurement verification

High-Value Application Scenarios for 1H-Indole-3-hexadecanol, 6-methoxy- (CAS 651331-40-7) Based on Quantitative Differentiation Evidence


Fluorescent Membrane Probe for Lipid Bilayer Dynamics and Liposome Tracking

The combination of the 6-methoxyindole fluorophore (quantum yield ~30% in acetonitrile [1]) with the C16 hexadecanol chain (MW 387.6 g/mol) enables this compound to serve as a long-chain, membrane-anchored fluorescent probe. The hexadecanol tail inserts deeply into lipid bilayers (~7.5 Å deeper than decanol-chain analogs ), while the 6-methoxyindole headgroup provides fluorescence readout at the membrane-water interface. This application is not effectively served by shorter-chain analogs (insufficient anchoring) or by 4-methoxy/5-methoxy isomers (altered or uncharacterized fluorescence properties).

Cannabinoid Receptor Pharmacology: Structure-Activity Relationship (SAR) Probe for CB1/CB2 Selectivity

As a 3-substituted aminoalkylindole derivative, 1H-Indole-3-hexadecanol, 6-methoxy- aligns with the canonical cannabinoid receptor pharmacophore [2]. The 6-methoxy group at the para-like position relative to the indole nitrogen may influence CB2 vs. CB1 selectivity compared to 5-methoxy analogs. The C16 chain length further distinguishes it from pentyl-chain synthetic cannabinoids (e.g., JWH-018), offering a tool to probe the lipophilic pocket tolerance of cannabinoid receptors. Procurement of the 2-hexadecanol positional isomer (CAS 651331-44-1) would not be appropriate for this application, as 2-substituted indoles lack the CB receptor affinity profile of 3-substituted analogs.

Myeloperoxidase-Targeted Anti-Inflammatory Probe with Membrane Localization

The 6-methoxyindole core inhibits myeloperoxidase (MPO) activity and suppresses HOCl generation by activated leukocytes . Conjugation of this pharmacophore to a C16 hexadecanol chain enables membrane localization at sites of neutrophil activation, where MPO is released. This dual-function design—enzyme inhibition plus membrane targeting—cannot be replicated using simple 6-methoxyindole (lacks membrane anchoring) or using 4-methoxy/5-methoxy regioisomers (lacks established MPO inhibitory activity). The predicted XLogP of ~8.8 for the 6-methoxy isomer (vs. 8.0 for the 5-methoxy isomer) further supports superior membrane partitioning for this application.

Antimycobacterial Lead Optimization: Long-Chain Amphiphilic Indole Scaffold

Amphiphilic 6-methoxyindole derivatives bearing lipophilic side chains have demonstrated antimycobacterial activity through membrane disruption mechanisms [3]. The C16 hexadecanol chain in 1H-Indole-3-hexadecanol, 6-methoxy- provides the longest commercially available alkyl chain among the methoxyindole-alkanol series, maximizing membrane-disrupting potential. SAR studies comparing activity across chain lengths (C10 decanol, C16 hexadecanol) and methoxy positions (4-, 5-, 6-) can utilize this compound as the upper-bound lipophilicity reference point.

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